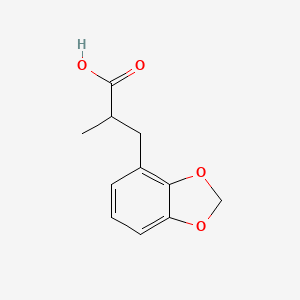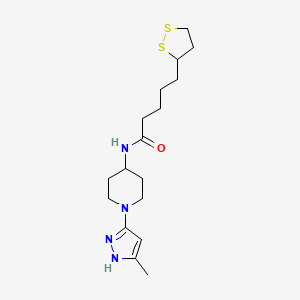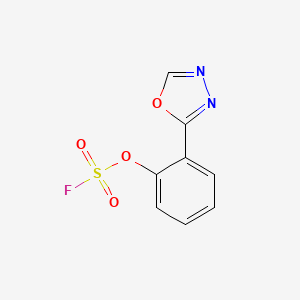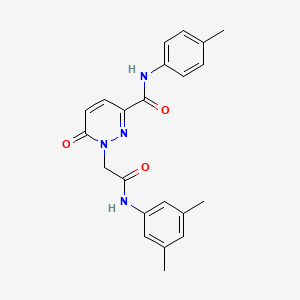
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, also known as MDMA, is a psychoactive drug that is commonly used recreationally. The chemical compound was first synthesized in 1912 by Merck, a German pharmaceutical company, and was later rediscovered in the 1970s by Alexander Shulgin, an American pharmacologist. MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.
作用机制
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid also increases the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid also causes the release of stress hormones such as cortisol and adrenaline. In addition, 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid can cause dehydration, electrolyte imbalances, and liver and kidney damage.
实验室实验的优点和局限性
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be administered in a controlled manner. However, there are also several limitations to using 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in laboratory experiments. The drug has a high potential for abuse and can be difficult to obtain legally. In addition, the effects of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid can vary widely depending on the individual and the environment in which it is administered.
未来方向
There are several areas of future research that could be explored with regards to 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. One area of interest is the use of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in the treatment of other psychiatric disorders such as depression and anxiety. Another area of research could focus on the development of new 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid analogs that have fewer side effects and greater therapeutic potential. Finally, more research could be done to better understand the long-term effects of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid use on the brain and body.
合成方法
The synthesis of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid involves several chemical reactions. The primary precursor chemicals used in the synthesis are safrole and methylamine. The safrole is first converted to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) through a series of chemical reactions. MDP2P is then reduced to 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid using a reducing agent such as aluminum amalgam.
科学研究应用
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most promising areas of research involves the use of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in the treatment of PTSD. Studies have shown that 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid-assisted psychotherapy can significantly reduce symptoms of PTSD in patients who have not responded to traditional treatments.
属性
IUPAC Name |
3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQIENKOOHZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)
![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2419058.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2419066.png)
![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)

![2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2419074.png)

![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)
